4-Bromo-3-chlorophenyl isothiocyanate
Overview
Description
4-Bromo-3-chlorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₃BrClNS and a molecular weight of 248.53 g/mol . It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively . This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-chlorophenyl isothiocyanate can be synthesized through the reaction of 4-bromo-3-chloroaniline with thiophosgene (CSCl₂) under controlled conditions . The reaction typically involves the following steps:
Dissolution: Dissolve 4-bromo-3-chloroaniline in an appropriate solvent such as dichloromethane.
Addition: Slowly add thiophosgene to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
Stirring: Stir the reaction mixture for several hours at room temperature to ensure complete conversion.
Isolation: Isolate the product by filtration and purify it through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chlorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Cyclization: Can participate in cyclization reactions to form heterocyclic compounds.
Addition: Reacts with compounds containing active hydrogen atoms to form addition products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Base catalysts such as triethylamine or pyridine to facilitate nucleophilic substitution.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with primary or secondary amines.
Thiocarbamate Derivatives: Formed by the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
4-Bromo-3-chlorophenyl isothiocyanate is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-chlorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This reactivity is exploited in various biochemical assays and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl isothiocyanate: Lacks the bromine substituent, making it less reactive in certain nucleophilic substitution reactions.
4-Bromophenyl isothiocyanate: Lacks the chlorine substituent, which affects its reactivity and selectivity in chemical reactions.
3-Bromophenyl isothiocyanate: Substitution pattern differs, leading to variations in chemical behavior and applications.
Uniqueness
4-Bromo-3-chlorophenyl isothiocyanate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for selective modifications in synthetic and biological applications .
Properties
IUPAC Name |
1-bromo-2-chloro-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJNWHXQEZOISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865621 | |
Record name | 1-Bromo-2-chloro-4-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32118-33-5, 98041-69-1 | |
Record name | Isothiocyanic acid, 4-bromo-3-chlorophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032118335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3-chlorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32118-33-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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